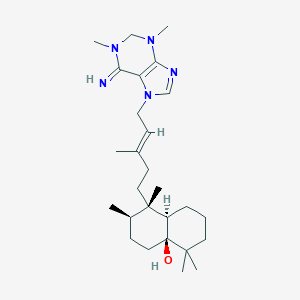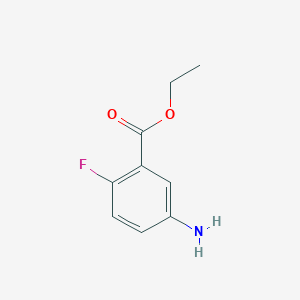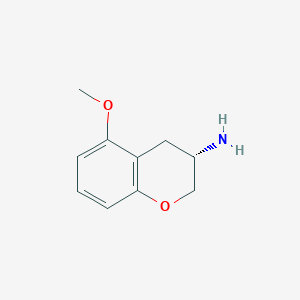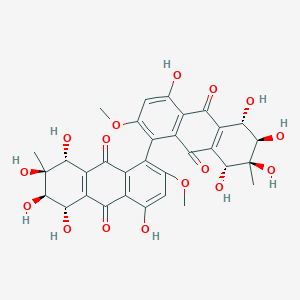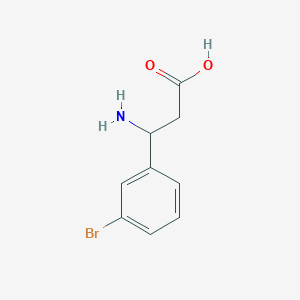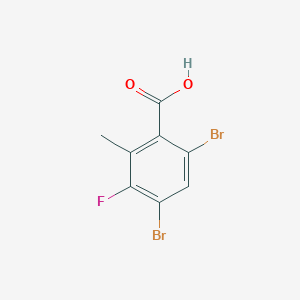![molecular formula C15H24O3S B038742 Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester CAS No. 113641-66-0](/img/structure/B38742.png)
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester, also known as ethyl 2-(butyryloxy)-3-(ethylthio)propionate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can promote the acetylation of histones, leading to changes in gene expression and ultimately resulting in the observed anti-inflammatory and anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis (programmed cell death) in various cancer cell lines. Additionally, it has been shown to inhibit the proliferation of cancer cells and to suppress the production of pro-inflammatory cytokines. These effects are believed to be mediated by the inhibition of HDACs and the resulting changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester is its relatively low toxicity. This makes it a potentially useful compound for in vitro and in vivo studies. However, its low solubility in water can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester. One area of interest is in the development of new cancer therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis in cancer cells, making it a potentially useful compound for the development of new cancer treatments. Additionally, further studies on the mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could lead to the discovery of new targets for the treatment of various diseases. Finally, investigations into the pharmacokinetics and pharmacodynamics of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could provide important information for the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the reaction of Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester 2-oxo-3-oxopropionate with 2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propanoic acid in the presence of triButyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esteramine and 1,3-dicyclohexylcarbodiimide. The resulting compound is then treated with butyric anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
113641-66-0 |
|---|---|
Nombre del producto |
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester |
Fórmula molecular |
C15H24O3S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
[5-(2-ethylsulfanylpropyl)-3-oxocyclohexen-1-yl] butanoate |
InChI |
InChI=1S/C15H24O3S/c1-4-6-15(17)18-14-9-12(8-13(16)10-14)7-11(3)19-5-2/h10-12H,4-9H2,1-3H3 |
Clave InChI |
NYEHXJRCWJOVPK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
SMILES canónico |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
Sinónimos |
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



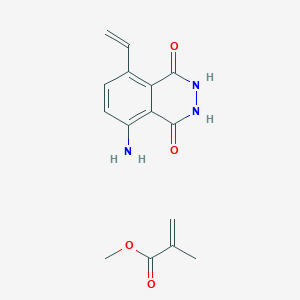
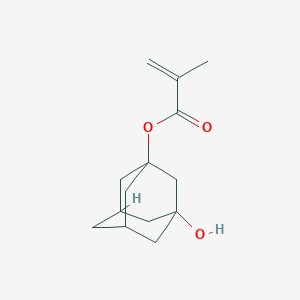
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
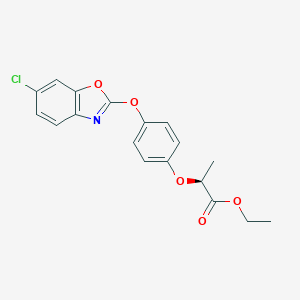
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
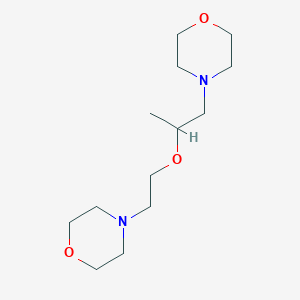
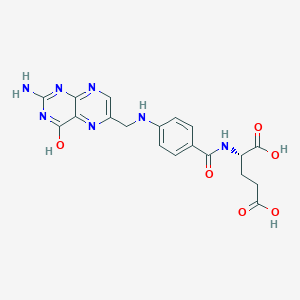
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
